molecular formula C4HF9O3S<br>C4F9SO3H B139597 Perfluorobutanesulfonic acid CAS No. 375-73-5

Perfluorobutanesulfonic acid

Cat. No. B139597
CAS No.: 375-73-5
M. Wt: 300.10 g/mol
InChI Key: JGTNAGYHADQMCM-UHFFFAOYSA-N
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Patent
US06358665B1

Procedure details

48.18 g (0.15 mol) of bis-(4-t-butylphenyl) sulfoxide (prepared from diphenyl sulfide and t-butyl bromide via FeCl3 catalyzed alkylation and subsequent oxidation with 2-chlorobenzoic acid) was dissolved in 400 ml of 4-t-butylbenzene in a 1-liter three-neck round-bottom flask equipped with a stirrer, a thermometer, a dropping funnel, a condenser and a nitrogen inlet. The mixture was cooled to 4° C. with vigorous stirring. A solution of 63.0 g (0.30 mol) of trifluoroacetic anhydride and 45.0 g (0.15 mol) of nonafluorobutane sulfonic acid was added dropwise thereto, while the temperature was maintained under ice cooling. After completion of the addition, the mixture was stirred for 1 hour. The temperature was returned to room temperature, followed by stirring for additional 15 hours. After standing overnight, two separate phases were formed. The upper phase was removed and discarded. The oily bottom phase of approximately 150 ml volume was diluted with 800 ml of diethyl ether, and washed twice with water and a sodium bicarbonate solution. The organic phase was dried over MgSO4. After removal of the solvent, a semicrystalline solid was obtained. The semicrystalline solid was recrystallized from diethyl ether. Thus, 66.1 g (60.2%) of white crystals of tris-(4-t-butylphenyl) sulfonium nonafluorobutane sulfonate (m.p. 198-200° C.) was obtained.
Name
bis-(4-t-butylphenyl) sulfoxide
Quantity
48.18 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Two
Yield
60.2%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].FC(F)(F)C(OC(=O)C(F)(F)F)=O.[F:36][C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[S:41]([OH:44])(=[O:43])=[O:42].[C:53]([C:57]1[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=1)([CH3:56])([CH3:55])[CH3:54]>>[F:52][C:37]([F:36])([F:51])[C:38]([F:49])([F:50])[C:39]([F:47])([F:48])[C:40]([F:45])([F:46])[S:41]([O-:44])(=[O:43])=[O:42].[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S+:11]([C:60]2[CH:61]=[CH:62][C:57]([C:53]([CH3:56])([CH3:55])[CH3:54])=[CH:58][CH:59]=2)[C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
bis-(4-t-butylphenyl) sulfoxide
Quantity
48.18 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S(=O)C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
45 g
Type
reactant
Smiles
FC(C(C(C(S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
while the temperature was maintained under ice cooling
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
STIRRING
Type
STIRRING
Details
by stirring for additional 15 hours
Duration
15 h
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
two separate phases
CUSTOM
Type
CUSTOM
Details
were formed
CUSTOM
Type
CUSTOM
Details
The upper phase was removed
ADDITION
Type
ADDITION
Details
The oily bottom phase of approximately 150 ml volume was diluted with 800 ml of diethyl ether
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
a semicrystalline solid was obtained
CUSTOM
Type
CUSTOM
Details
The semicrystalline solid was recrystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(C(C(S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.C(C)(C)(C)C1=CC=C(C=C1)[S+](C1=CC=C(C=C1)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 66.1 g
YIELD: PERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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